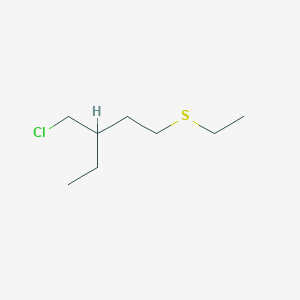
3-(2,2-Difluorocyclopentyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,2-Difluorocyclopentyl)propanoic acid is an organic compound with the molecular formula C8H12F2O2 It is characterized by the presence of a cyclopentyl ring substituted with two fluorine atoms and a propanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Difluorocyclopentyl)propanoic acid typically involves the fluorination of cyclopentyl derivatives followed by the introduction of the propanoic acid group. One common method includes the reaction of cyclopentyl bromide with diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms. The resulting 2,2-difluorocyclopentyl bromide is then reacted with a suitable nucleophile, such as sodium propanoate, under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions
3-(2,2-Difluorocyclopentyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.
Substitution: The fluorine atoms on the cyclopentyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary alcohols or aldehydes.
Substitution: Formation of substituted cyclopentyl derivatives.
科学的研究の応用
3-(2,2-Difluorocyclopentyl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials with unique properties due to the presence of fluorine atoms.
作用機序
The mechanism of action of 3-(2,2-Difluorocyclopentyl)propanoic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 3-(2,2-Difluorocyclopentyl)acetic acid
- 3-(2,2-Difluorocyclopentyl)butanoic acid
- 3-(2,2-Difluorocyclopentyl)pentanoic acid
Uniqueness
3-(2,2-Difluorocyclopentyl)propanoic acid is unique due to its specific combination of a cyclopentyl ring with two fluorine atoms and a propanoic acid group. This structure imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to its analogs. The presence of fluorine atoms also enhances its potential biological activity, making it a valuable compound for various research applications.
特性
分子式 |
C8H12F2O2 |
|---|---|
分子量 |
178.18 g/mol |
IUPAC名 |
3-(2,2-difluorocyclopentyl)propanoic acid |
InChI |
InChI=1S/C8H12F2O2/c9-8(10)5-1-2-6(8)3-4-7(11)12/h6H,1-5H2,(H,11,12) |
InChIキー |
BFXWGCSKHRCFOI-UHFFFAOYSA-N |
正規SMILES |
C1CC(C(C1)(F)F)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


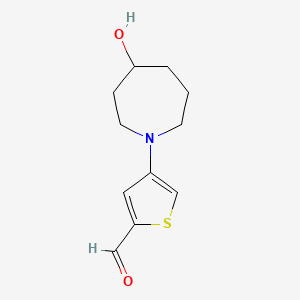
![1-[(Methylamino)methyl]cyclohexan-1-amine](/img/structure/B13181887.png)

![1-Oxaspiro[2.7]decane-2-carbonitrile](/img/structure/B13181920.png)
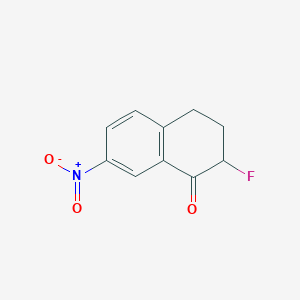
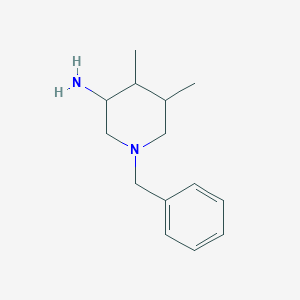


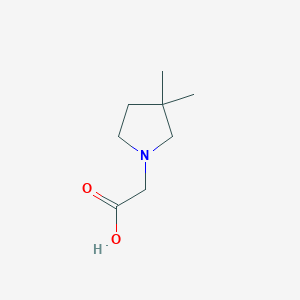
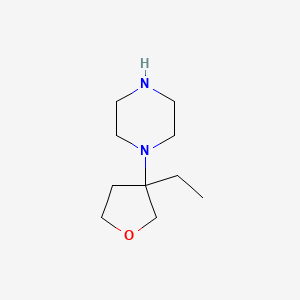
![2-[(2-Methoxyphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13181949.png)

